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Compound of Interest

Compound Name: CC-90005

Cat. No.: B8716290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of CC-90005, a

potent and selective inhibitor of Protein Kinase C-theta (PKC-θ). The data presented is

intended to offer an objective overview of its performance against a broad panel of kinases,

supported by experimental data to aid in research and drug development decisions.

Executive Summary
CC-90005 is a highly selective, orally active inhibitor of PKC-θ with an IC50 of 8 nM. Its primary

mechanism of action involves the inhibition of T-cell activation by blocking the expression of

interleukin-2 (IL-2). This guide summarizes the cross-reactivity of CC-90005 against a wide

range of kinases, demonstrating its exquisite selectivity for its primary target.

Kinase Selectivity Profile of CC-90005
The cross-reactivity of CC-90005 was evaluated against a panel of 456 kinases using the

KINOMEscan™ platform. The following table summarizes the kinases with the highest binding

affinity to CC-90005, presented as the percentage of control, where a lower percentage

indicates stronger binding.
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Target Kinase Percentage of Control (%) @ 1 µM

PKC-θ 0.5

ZAK (MLTK) 3.5

AURA (AURKA) 12

AURB (AURKB) 13

CAMKK1 10

CAMKK2 6.5

DYRK1A 14

DYRK1B 15

DYRK2 11

GSK3A 18

GSK3B 16

MINK1 (MINK) 7.5

MKK6 (MAP2K6) 17

p38-alpha (MAPK14) 19

p38-beta (MAPK11) 20

PIM1 13

PIM2 14

PIM3 12

PLK1 15

ROCK1 18

ROCK2 17

Table 1: Kinase Selectivity of CC-90005. Data from a KINOMEscan™ assay showing the

binding of CC-90005 to a panel of 456 kinases at a concentration of 1 µM. The results are
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expressed as a percentage of the control (DMSO).

In addition to the broad kinase screening, the inhibitory activity of CC-90005 was specifically

assessed against members of the PKC family.

PKC Isoform IC50 (nM) Fold Selectivity vs. PKC-θ

PKC-θ 8 1

PKC-δ 4440 >550

Other PKC Family Members >3000 >375

Table 2: Selectivity of CC-90005 against PKC Family Kinases. This table highlights the high

selectivity of CC-90005 for PKC-θ over other PKC isoforms.[1]

Experimental Protocols
1. KINOMEscan™ Kinase Profiling

The kinase selectivity of CC-90005 was determined using the KINOMEscan™ assay platform

(DiscoverX). This method is based on a competitive binding assay.

Principle: The assay measures the ability of a test compound (CC-90005) to compete with an

immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of

kinase captured by the immobilized ligand is quantified using qPCR of the DNA tag.

Methodology:

A panel of 456 purified, DNA-tagged kinases was used.

CC-90005 was added to the kinase assays at a final concentration of 1 µM in the

presence of the immobilized ligand.

The reactions were incubated to allow for binding competition to reach equilibrium.

Unbound components were washed away.

The amount of kinase bound to the immobilized ligand was quantified by qPCR.
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Results are reported as "percentage of control," where the control is the amount of kinase

bound in the presence of DMSO. A lower percentage indicates stronger binding of the test

compound.

2. Biochemical IC50 Determination for PKC Isoforms

The half-maximal inhibitory concentration (IC50) of CC-90005 against various PKC isoforms

was determined using a biochemical assay, likely a variation of the LanthaScreen™ Eu Kinase

Binding Assay or a similar TR-FRET based method.

Principle: This assay measures the displacement of a fluorescently labeled tracer from the

kinase active site by a competitive inhibitor.

Methodology:

Reactions were set up containing the respective purified PKC isoform, a europium-labeled

anti-tag antibody, and an Alexa Fluor 647-labeled ATP-competitive kinase inhibitor (tracer).

CC-90005 was serially diluted and added to the reaction mixtures.

The binding of the tracer to the kinase brings the europium donor and the Alexa Fluor 647

acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Resonance

Energy Transfer (TR-FRET) signal.

Competitive binding of CC-90005 displaces the tracer, leading to a decrease in the TR-

FRET signal.

IC50 values were calculated by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway of PKC-θ in T-Cell Activation
CC-90005 exerts its therapeutic effect by inhibiting PKC-θ, a critical component of the T-cell

receptor (TCR) signaling pathway. The following diagram illustrates the central role of PKC-θ in

T-cell activation.
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Figure 1: Simplified T-Cell Receptor Signaling Pathway. This diagram illustrates the central role

of PKC-θ in the activation of transcription factors leading to IL-2 gene expression. CC-90005
inhibits this pathway by directly targeting PKC-θ.

Conclusion
The experimental data demonstrates that CC-90005 is a highly selective inhibitor of PKC-θ. Its

cross-reactivity with a broad panel of kinases is minimal, with significant off-target binding

observed for only a few kinases at a concentration of 1 µM. The high degree of selectivity for

PKC-θ over other PKC isoforms further underscores its specificity. This favorable selectivity

profile, combined with its potent inhibition of T-cell activation, makes CC-90005 a valuable tool

for research in immunology and a promising candidate for the treatment of T-cell mediated

autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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